molecular formula C33H48N4O4 B10852732 N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-4-pyrrolidin-1-ylmethyl-benzamide

N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-4-pyrrolidin-1-ylmethyl-benzamide

Cat. No.: B10852732
M. Wt: 564.8 g/mol
InChI Key: XZUGYLKCDURJSJ-GBIMTFRJSA-N
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Description

PS-444035 is a small molecular drug with a molecular weight of 564.8. . The compound has been investigated for its therapeutic properties and is recognized for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PS-444035 involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the formation of key intermediates through controlled reactions. Anionic polymerization is one of the methods used for the synthesis of well-defined block copolymers, which can be applied to the synthesis of PS-444035 . This method ensures molecular and chemical homogeneity, making it suitable for producing high-purity compounds.

Industrial Production Methods

Industrial production of PS-444035 can be achieved through various methods, including inductively-coupled plasma technology. This technology allows for the synthesis of nanopowders with tailored properties, ensuring high efficiency and control over the production process . The use of inductively-coupled plasma technology is particularly attractive for large-scale production due to its reliability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

PS-444035 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert PS-444035 into reduced forms, which may have different properties and applications.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, resulting in new derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in the reactions of PS-444035 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of PS-444035 depend on the specific reaction conditions and reagents used

Scientific Research Applications

PS-444035 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PS-444035 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and function. This interaction can result in various biological effects, including the modulation of cellular processes and signaling pathways .

Comparison with Similar Compounds

PS-444035 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

The uniqueness of PS-444035 lies in its specific chemical structure, which allows for distinct interactions with molecular targets and pathways. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C33H48N4O4

Molecular Weight

564.8 g/mol

IUPAC Name

N-[(2S,3S)-1-[[5-(butylamino)-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-4-(pyrrolidin-1-ylmethyl)benzamide

InChI

InChI=1S/C33H48N4O4/c1-4-6-18-34-30(39)22-29(38)28(21-25-12-8-7-9-13-25)35-33(41)31(24(3)5-2)36-32(40)27-16-14-26(15-17-27)23-37-19-10-11-20-37/h7-9,12-17,24,28-29,31,38H,4-6,10-11,18-23H2,1-3H3,(H,34,39)(H,35,41)(H,36,40)/t24-,28?,29?,31-/m0/s1

InChI Key

XZUGYLKCDURJSJ-GBIMTFRJSA-N

Isomeric SMILES

CCCCNC(=O)CC(C(CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)C2=CC=C(C=C2)CN3CCCC3)O

Canonical SMILES

CCCCNC(=O)CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C2=CC=C(C=C2)CN3CCCC3)O

Origin of Product

United States

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